![molecular formula C17H19N3O2S B5217981 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide, commonly known as DMNPE-caged compound, is a photoactivatable chemical compound widely used in scientific research. DMNPE-caged compounds are used to study the mechanisms of cellular signaling, neurotransmitter release, and other biological processes.
Mechanism of Action
DMNPE-caged compound is a photoactivatable compound. When exposed to light of a specific wavelength, DMNPE-caged compound undergoes a chemical reaction that releases the active compound. The released compound can then interact with its target protein or signaling pathway, leading to activation of the pathway.
Biochemical and Physiological Effects:
DMNPE-caged compound is a powerful tool for studying the biochemical and physiological effects of specific proteins or signaling pathways. By selectively activating these proteins or pathways, researchers can study their function and regulation in a controlled manner. This can lead to a better understanding of the underlying mechanisms of cellular signaling and other biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMNPE-caged compound is its selectivity. DMNPE-caged compounds can be designed to selectively activate specific proteins or signaling pathways, allowing for precise control over the experimental conditions. However, one limitation of DMNPE-caged compounds is their photoactivatable nature. This requires specialized equipment and experimental conditions, which can be a challenge for some labs.
Future Directions
There are many potential future directions for research involving DMNPE-caged compounds. One area of interest is the development of new caged compounds with improved selectivity and photoactivation properties. Another area of interest is the application of DMNPE-caged compounds in the study of disease mechanisms, such as cancer and neurodegenerative disorders. Overall, DMNPE-caged compounds are a valuable tool for scientific research, with many potential applications in the future.
Synthesis Methods
DMNPE-caged compound is synthesized using a multi-step process. The first step involves the reaction of 2-naphthalenesulfonyl chloride with N-methyl-1,3-dimethyl-1H-pyrazole-4-carboxamide in the presence of a base to form N-(2-naphthalenesulfonyl)-N-methyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. The second step involves the reaction of N-(2-naphthalenesulfonyl)-N-methyl-1,3-dimethyl-1H-pyrazole-4-carboxamide with sodium azide in the presence of a copper catalyst to form DMNPE-caged compound.
Scientific Research Applications
DMNPE-caged compound is widely used in scientific research to study the mechanisms of cellular signaling, neurotransmitter release, and other biological processes. DMNPE-caged compounds are used to selectively activate specific proteins or signaling pathways in living cells. This allows researchers to study the function and regulation of these proteins or pathways in a controlled manner.
properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-16(11-19(2)18-13)12-20(3)23(21,22)17-9-8-14-6-4-5-7-15(14)10-17/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUKLHABUTJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)
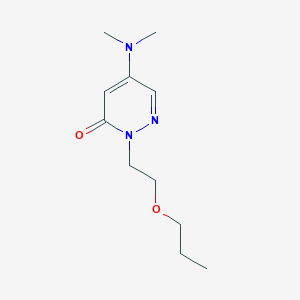
![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
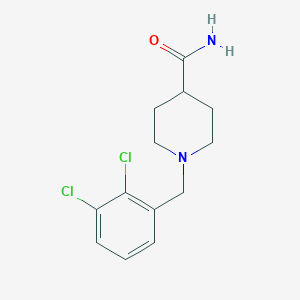
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)
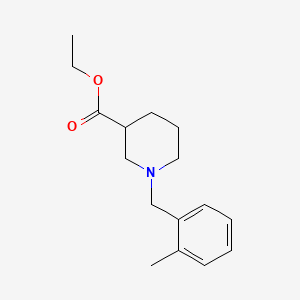
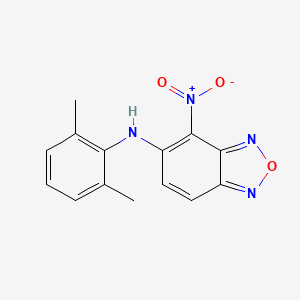
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)
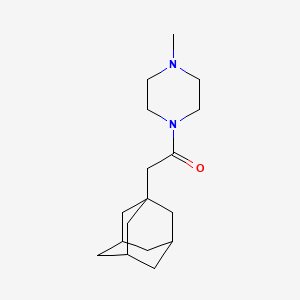
![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)